molecular formula C22H27NO5 B554264 Z-Tyr(tbu)-ome CAS No. 5068-29-1

Z-Tyr(tbu)-ome

Cat. No.: B554264
CAS No.: 5068-29-1
M. Wt: 385.5 g/mol
InChI Key: IPRNNTJYTNRIDM-IBGZPJMESA-N
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Description

Z-Tyr(tBu)-ome, also known as N-Cbz-O-tert-butyl-L-tyrosine, is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis and as a pharmaceutical intermediate. The compound is characterized by the presence of a tert-butyl group protecting the hydroxyl group of tyrosine and a benzyloxycarbonyl (Cbz) group protecting the amino group. These protective groups are crucial in peptide synthesis to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Tyr(tBu)-ome typically involves the protection of the amino and hydroxyl groups of tyrosine. The process begins with the protection of the amino group using the benzyloxycarbonyl (Cbz) group. This is achieved by reacting tyrosine with benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The hydroxyl group is then protected by introducing the tert-butyl group through a reaction with tert-butyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Z-Tyr(tBu)-ome undergoes various chemical reactions, including:

    Oxidation: The phenol group in tyrosine can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the protective groups.

    Substitution: The protective groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or treatment with strong acids like trifluoroacetic acid can remove the protective groups.

    Substitution: Nucleophilic reagents can be used to substitute the protective groups under mild conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Free tyrosine or partially deprotected intermediates.

    Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.

Scientific Research Applications

Z-Tyr(tBu)-ome has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of Z-Tyr(tBu)-ome involves its role as a protected amino acid derivative in peptide synthesis. The protective groups prevent unwanted side reactions during the synthesis process. The compound can be selectively deprotected under specific conditions to yield the desired peptide or protein. The molecular targets and pathways involved depend on the specific application and the nature of the peptide or protein being synthesized.

Comparison with Similar Compounds

Similar Compounds

    N-Cbz-L-tyrosine: Similar structure but lacks the tert-butyl group.

    N-Boc-L-tyrosine: Uses a different protective group (Boc) for the amino group.

    N-Fmoc-L-tyrosine: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection.

Uniqueness

Z-Tyr(tBu)-ome is unique due to the combination of the Cbz and tert-butyl protective groups, which provide stability and selectivity in peptide synthesis. This combination allows for precise control over the deprotection process, making it a valuable tool in the synthesis of complex peptides and proteins.

Properties

IUPAC Name

methyl (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-22(2,3)28-18-12-10-16(11-13-18)14-19(20(24)26-4)23-21(25)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,23,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRNNTJYTNRIDM-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101147616
Record name O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-tyrosine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5068-29-1
Record name O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-tyrosine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5068-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-tyrosine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

H-D-Tyr-O-me hydrochloride 2.1 (25 g, 107.7 mmol) is dissolved in methylene chloride (150 mL) and aqueous sodium bicarbonate (22 g in 150 mL water), and then cooled to 0° C. To this resulting solution benzyl chloroformate (20 g, 118 mmol) is slowly added. After complete addition, the resulting solution is warmed to room temperature, and is then stirred for 2 h. The organic phase is separated, dried over Na2SO4, and concentrated under reduced pressure, to give the crude carbamate 2.2 (35 g). The crude CBZ-Tyr-OMe product is dissolved in methylene chloride (300 mL) containing concentrated H2SO4. Isobutene is bubbled though the solution for 6 h. The reaction is then cooled to 0° C., and neutralized with saturated NaHCO3 aqueous solution. The organic phase is separated, dried, concentrated under reduced pressure, and purified by silica gel column chromatography to afford the tert-butyl ether 2.3 (25.7 g, 62%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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